molecular formula C7H14Cl2N4O B2611849 3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride CAS No. 2228963-42-4

3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride

Cat. No.: B2611849
CAS No.: 2228963-42-4
M. Wt: 241.12
InChI Key: PJWPHDIXPADQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of 3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride include other azetidine and triazole derivatives. These compounds share structural similarities but can differ in their biological activity and chemical properties. For example, azetidine derivatives are known for their cytotoxic activity against tumor cells, while triazole derivatives are often used as antifungal agents

Properties

IUPAC Name

3-(3-methoxyazetidin-3-yl)-4-methyl-1,2,4-triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-11-5-9-10-6(11)7(12-2)3-8-4-7;;/h5,8H,3-4H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWPHDIXPADQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2(CNC2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.